BCP Scaffold Confers 4-Fold Improvement in Oral Exposure Relative to Phenyl Ring Bioisostere Replacement in γ-Secretase Inhibitor Program
In a direct head-to-head comparison of γ-secretase inhibitor compounds, replacement of the central para-substituted fluorophenyl ring in BMS-708,163 with a bicyclo[1.1.1]pentane motif yielded compound 3, which demonstrated equipotent enzyme inhibition while delivering approximately 4-fold higher Cmax and AUC values in mouse pharmacokinetic studies [1]. This class-level inference supports that BCP-containing building blocks—including 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol—may confer similar oral absorption advantages when incorporated as phenyl ring replacements in lead optimization campaigns.
| Evidence Dimension | Oral exposure (Cmax and AUC) |
|---|---|
| Target Compound Data | Not directly measured for 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol |
| Comparator Or Baseline | BCP-containing γ-secretase inhibitor (compound 3) vs. fluorophenyl-containing parent (BMS-708,163, compound 1) |
| Quantified Difference | ~4-fold increase in Cmax and AUC values for BCP-containing compound 3 relative to phenyl-containing compound 1 |
| Conditions | Mouse model of γ-secretase inhibition; oral administration |
Why This Matters
Selection of BCP-containing building blocks may translate into improved oral exposure parameters in vivo, reducing dose requirements and formulation burden relative to aromatic ring-containing analogs.
- [1] Stepan AF, Subramanyam C, Efremov IV, Dutra JK, O'Sullivan TJ, DiRico KJ, et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J Med Chem. 2012;55(7):3414-3424. View Source
